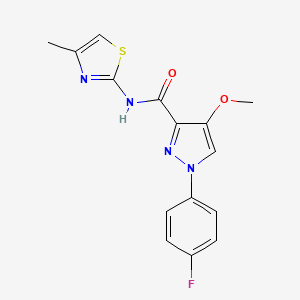
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (DFPMPC) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a pyrazole derivative that belongs to the class of organic compounds known as pyrazoles. It has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), and for its potential as an anticonvulsant. This compound has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine, which is involved in the regulation of a variety of physiological processes. N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide binds to the active site of AChE and inhibits its activity. This inhibition of AChE results in an increase in the levels of acetylcholine, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The inhibition of AChE by N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide results in an increase in the levels of acetylcholine, which can lead to a variety of physiological and biochemical effects. These effects include increased alertness, improved memory and cognition, and increased muscle tone. In addition, N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been shown to have anticonvulsant properties, which can be beneficial for the treatment of epilepsy and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has a high degree of specificity for AChE, which makes it useful for studying the structure and function of the enzyme. In addition, N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is relatively stable and is not easily degraded by enzymes or other environmental factors. However, N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, it can be toxic in high concentrations, so it must be used carefully.
Orientations Futures
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. These include further study of its potential use as an inhibitor of AChE, and its potential use as an anticonvulsant. In addition, further research could be conducted on its potential use in the treatment of Alzheimer’s disease and other neurological disorders. Finally, further study could be conducted on its potential use as a tool to study the structure and function of the enzyme AChE, and for its potential use in the study of the mechanism of action of drugs that target AChE.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is achieved through the reaction of 2,4-dimethoxyphenylacetonitrile and 4-fluorophenylacetonitrile in the presence of sodium hydride and a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a temperature of 70°C to 80°C. The product is then purified by recrystallization and characterized by analytical methods such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), and for its potential as an anticonvulsant. It has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders. In addition, N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential use as a tool to study the structure and function of the enzyme AChE, and for its potential use in the study of the mechanism of action of drugs that target AChE.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-25-14-8-9-15(16(10-14)26-2)21-19(24)18-17(27-3)11-23(22-18)13-6-4-12(20)5-7-13/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKNKOQSGOOLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)
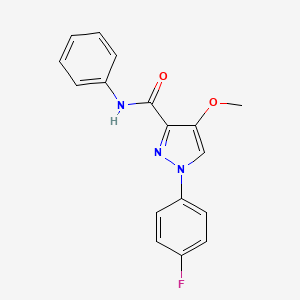


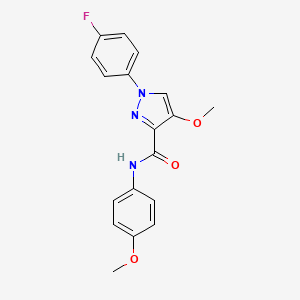
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate](/img/structure/B6529859.png)

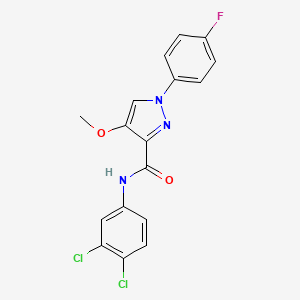
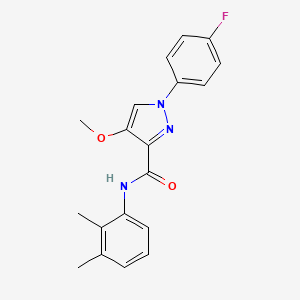
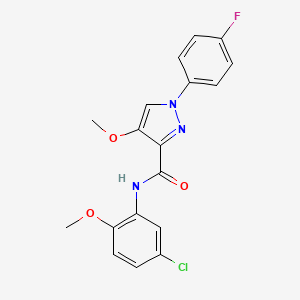
![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529921.png)
